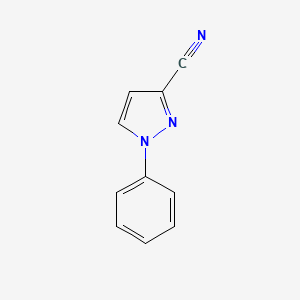

1-Phenyl-1H-pyrazole-3-carbonitrile

Description

Significance of Pyrazole (B372694) Derivatives as Nitrogen Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry. uni.lu The unique structural and electronic properties of the pyrazole ring endow its derivatives with a remarkable spectrum of biological activities. frontierspecialtychemicals.com Consequently, these compounds have attracted significant interest from researchers for over a century. mdpi.com

In the pharmaceutical arena, pyrazole derivatives are integral to the development of drugs targeting a wide array of diseases. They have shown potent anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. spectrabase.comsigmaaldrich.com The adaptability of the pyrazole core allows for the synthesis of a diverse library of compounds, enabling fine-tuning of their pharmacological profiles. This has led to the development of several commercially successful drugs containing the pyrazole moiety.

Beyond medicine, pyrazole derivatives have found applications in agriculture as herbicides and insecticides, and in materials science as fluorescent agents, dyes, and organic light-emitting diodes. Their ability to coordinate with metal ions also makes them valuable ligands in catalysis. sigmaaldrich.com The continuous exploration of pyrazole chemistry underscores its profound impact on both industrial and academic research. nih.gov

Academic Context and Research Trajectories of Nitrile-Substituted Pyrazoles

The introduction of a nitrile (-CN) group onto the pyrazole scaffold, creating nitrile-substituted pyrazoles, has opened up new avenues of research and application. The nitrile group is a versatile functional handle that can be readily converted into other functionalities such as carboxylic acids, amides, and tetrazoles, significantly expanding the synthetic utility of the pyrazole core.

A major research trajectory for nitrile-substituted pyrazoles is their use as precursors in the synthesis of fused heterocyclic systems. For instance, aminopyrazole-carbonitriles are key intermediates in the preparation of pyrazolo[1,5-a]pyrimidines, a class of compounds with noted biological activities. rsc.org The reactivity of the nitrile group, often in conjunction with an adjacent amino group, allows for cyclization reactions to build more complex molecular architectures.

Furthermore, the presence of the nitrile group can significantly influence the biological activity of the pyrazole derivative. Research has shown that pyrazole-4-carbonitrile derivatives are valuable in the synthesis of compounds with potential applications as antimicrobial and anti-inflammatory agents. bldpharm.comamericanelements.com The investigation into green and efficient synthetic methods, such as multicomponent reactions and the use of novel catalysts, is an active area of research for preparing these valuable compounds. nih.gov

Scope and Focused Research Areas for 1-Phenyl-1H-pyrazole-3-carbonitrile

This compound has emerged as a key building block in organic synthesis. Its structure, featuring a phenyl group at the 1-position and a nitrile group at the 3-position, makes it a valuable intermediate for the construction of more elaborate molecules.

A primary research focus for this compound is its utilization in the synthesis of various heterocyclic derivatives. For example, it can be a starting material for creating 1-phenyl-1H-pyrazole-3-carboxylic acid through hydrolysis of the nitrile group. This carboxylic acid can then be further modified to produce esters and amides, which are themselves of interest in medicinal chemistry.

Moreover, derivatives of this compound are instrumental in the synthesis of fused pyrazole systems. For instance, 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile, a derivative of the title compound, has been used to synthesize novel pyrimidine (B1678525) and azolopyrimidine derivatives. bldpharm.com The reactivity of the groups on the pyrazole ring allows for a variety of chemical transformations, making it a versatile tool for synthetic chemists exploring new biologically active molecules.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 18093-85-1 |

| Molecular Formula | C₁₀H₇N₃ |

| Molecular Weight | 169.19 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| Appearance | Powder nih.gov |

| Storage Temperature | Room Temperature nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXLUPDANJWFIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465369 | |

| Record name | 1H-Pyrazole-3-carbonitrile, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18093-85-1 | |

| Record name | 1H-Pyrazole-3-carbonitrile, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Derivatization Pathways of 1 Phenyl 1h Pyrazole 3 Carbonitrile

Chemical Transformations Involving the Carbonitrile Functional Group

The carbonitrile (CN) group is a key site for the chemical modification of 1-Phenyl-1H-pyrazole-3-carbonitrile. It readily participates in nucleophilic substitution, reduction, and oxidation reactions, leading to a variety of functionalized pyrazole (B372694) derivatives.

Nucleophilic Substitution Reactions of the Carbonitrile Group

The carbonitrile group in pyrazole derivatives can undergo nucleophilic substitution, although this is less common than transformations of amino or nitro groups on the pyrazole ring. For instance, the nitrile group can be substituted with other functional groups through various synthetic methodologies. These reactions often involve harsh conditions and specific catalysts to facilitate the transformation.

Reduction Pathways Leading to Amine or Aldehyde Functionalities

The reduction of the nitrile group is a more frequently employed transformation, providing access to both primary amines and aldehydes, which are valuable intermediates for further derivatization. wikipedia.org

Reduction to Amines:

The catalytic hydrogenation of nitriles is an economical method for producing primary amines. wikipedia.org This process typically utilizes group 10 metals like Raney nickel, palladium black, or platinum dioxide as catalysts. wikipedia.org The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond. wikipedia.orglibretexts.org

Table 1: Reagents for Nitrile Reduction to Amines

| Reducing Agent | Catalyst | Conditions | Product |

|---|---|---|---|

| Hydrogen (H₂) | Raney Nickel, Palladium, Platinum | Elevated temperature and pressure | Primary Amine (R-CH₂NH₂) |

| Lithium Aluminium Hydride (LiAlH₄) | - | Ether solvent, followed by acid workup | Primary Amine (R-CH₂NH₂) libretexts.org |

| Sodium Borohydride (NaBH₄) | CoCl₂ or Raney Nickel | Alcoholic solvents | Primary Amine (R-CH₂NH₂) wikipedia.org |

Under certain conditions, the intermediate imine can be attacked by the amine product, leading to the formation of secondary and tertiary amines. wikipedia.org The choice of catalyst and reaction conditions, such as solvent, pH, and temperature, is crucial for achieving selective production of the primary amine. wikipedia.org

Reduction to Aldehydes:

The partial reduction of a nitrile to an aldehyde can be achieved using specific reducing agents, with Diisobutylaluminium hydride (DIBAL-H) being a common choice. wikipedia.orgcommonorganicchemistry.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. commonorganicchemistry.com The mechanism involves the formation of an imine intermediate, which is then hydrolyzed during aqueous workup to yield the aldehyde. wikipedia.org Another method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.org

Table 2: Reagents for Nitrile Reduction to Aldehydes

| Reducing Agent | Conditions | Intermediate | Product |

|---|---|---|---|

| Diisobutylaluminium hydride (DIBAL-H) | Low temperature (e.g., -78 °C), followed by aqueous workup | Imine | Aldehyde (R-CHO) wikipedia.orgcommonorganicchemistry.com |

| Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl) | - | Iminium salt | Aldehyde (R-CHO) wikipedia.org |

Oxidation Reactions Yielding Modified Pyrazole Derivatives

While the carbonitrile group itself is generally resistant to oxidation, other substituents on the pyrazole ring can be oxidized. For instance, an amino group on the pyrazole ring can be oxidized to a nitroso or nitro derivative using common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide.

Reactions at the Pyrazole Ring System

The pyrazole ring in this compound is an aromatic system that can undergo various reactions, including reactions with active methylene (B1212753) derivatives and coupling reactions, particularly when substituted with an amino group.

Reactions with Active Methylene Derivatives

Amino-substituted pyrazole-carbonitriles are known to react with compounds containing an active methylene group. For example, 5-aminopyrazoles can undergo condensation reactions with 1,3-bis-electrophilic substrates, which can be generated in situ from the reaction of arylaldehydes and active methylene compounds. mdpi.com This reactivity is utilized in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines. mdpi.com

A notable reaction involves the coupling of aryldiazonium salts with active methylene compounds like pentane-2,4-dione (acetylacetone). globalresearchonline.net This reaction proceeds via an electrophilic attack of the diazonium ion on the enolate of the active methylene compound. globalresearchonline.net

Coupling Reactions of Amino-Substituted Pyrazole-Carbonitriles (e.g., with Aryl Diazonium Chlorides)

Aryl diazonium salts are highly reactive compounds that can act as electrophiles in coupling reactions. globalresearchonline.netlibretexts.org When an amino group is present on the pyrazole ring, it strongly activates the ring towards electrophilic aromatic substitution. This allows for coupling with aryl diazonium chlorides to form highly colored azo compounds, which are often used as dyes. libretexts.org

The reaction involves the electrophilic attack of the diazonium ion on the activated pyrazole ring, typically at the position para to the activating amino group if available. libretexts.orgcsbsju.edu The pH of the reaction medium is a critical factor; at acidic pH, an amino group is a stronger activating group than a hydroxyl group. libretexts.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Phenyl-1H-pyrazol-3-amine sigmaaldrich.com |

| 3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde sigmaaldrich.com |

| 3-Phenyl-1H-pyrazole-4-carbaldehyde bldpharm.com |

| 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile epa.gov |

| 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile uni.lu |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde bldpharm.com |

| 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile nih.gov |

| 1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile nih.gov |

| 1H-Pyrazole-3-carbonitrile sigmaaldrich.comfrontierspecialtychemicals.com |

| 1H-Pyrazole-5-carbonitrile nih.gov |

| 1H-Pyrazole-3-carbonitrile, 4-hydroxy-1-methyl- nih.gov |

| 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-trifluoromethyl)phenyl]-4-(ethylsulfonyl)- epa.gov |

| Pyrazole wikipedia.org |

| Aryl Diazonium Chloride |

| Pentane-2,4-dione |

Cyclization Reactions to Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-d]pyridazines)

The nitrile group in conjunction with an adjacent amino group (often introduced via reduction or from a suitable precursor) on the pyrazole ring is a key synthon for constructing fused heterocyclic systems. These reactions typically involve condensation with bifunctional electrophiles, leading to the formation of new rings fused to the pyrazole core.

Pyrazolo[1,5-a]pyrimidines:

The synthesis of pyrazolo[1,5-a]pyrimidines often starts from 3-aminopyrazole (B16455) derivatives, which can be conceptually derived from this compound. The reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds, enaminones, or chalcones provides a direct route to the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govmdpi.com A one-pot, three-component reaction involving aminopyrazoles, enaminones (or chalcones), and sodium halides in the presence of potassium persulfate (K₂S₂O₈) has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov This method is attractive due to its use of readily available reagents and water as a solvent, proceeding through a cyclocondensation followed by oxidative halogenation. nih.gov

Microwave-assisted synthesis has also been employed to facilitate the regiospecific synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazole-4-carbonitriles and nonsymmetrical dielectrophiles. mdpi.com The reaction of 3-amino-1H-pyrazole-4-carbonitrile derivatives with enaminones or enaminonitriles in acetic acid at reflux or under microwave irradiation yields the corresponding pyrazolo[1,5-a]pyrimidine derivatives in good yields. mdpi.com

Pyrazolo[3,4-d]pyridazines:

While direct cyclization from this compound to pyrazolo[3,4-d]pyridazines is less commonly reported, derivatives of this compound are crucial intermediates. For instance, the synthesis of 1H-pyrazolo[3,4-b]pyridines, which are structurally related to pyrazolo[3,4-d]pyridazines, can be achieved by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds. mdpi.com If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the ratio depending on the relative electrophilicity of the two carbonyl groups. mdpi.com

The following table summarizes representative cyclization reactions leading to fused pyrazole systems:

| Starting Material (Conceptual Precursor) | Reagent(s) | Fused System | Key Features |

| 3-Amino-1-phenyl-1H-pyrazole | Enaminones, Chalcones, NaX, K₂S₂O₈ | 3-Halo-pyrazolo[1,5-a]pyrimidines | One-pot, three-component reaction in water. nih.gov |

| 3-Amino-1H-pyrazole-4-carbonitriles | Enaminones, Enaminonitriles | Pyrazolo[1,5-a]pyrimidines | Can be performed under conventional heating or microwave irradiation. mdpi.com |

| 5-Amino-1-phenyl-3-methyl-pyrazole | 1,3-Diketones | 1H-Pyrazolo[3,4-b]pyridines | Reaction in glacial acetic acid; potential for regioisomers with unsymmetrical diketones. mdpi.com |

Reactions with Unsaturated Carbonyl Compounds

The reactivity of pyrazole derivatives with unsaturated carbonyl compounds, such as chalcones, often involves Michael addition-type reactions or condensation reactions, leading to the formation of more complex heterocyclic structures. While direct reactions with this compound are not extensively detailed in the provided context, related pyrazole systems demonstrate this reactivity.

For instance, the synthesis of 3-iodopyrazolo[1,5-a]pyrimidines can be achieved through a cascade cyclization–oxidative halogenation reaction between aminopyrazoles and chalcones. nih.gov This indicates that the pyrazole nucleus can react with the α,β-unsaturated ketone moiety of the chalcone.

Furthermore, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes undergo aldol (B89426) condensation reactions with methyl ketones to yield diaryl pyrazolylpropenones. umich.edu This highlights the reactivity of the pyrazole system towards condensation with carbonyl compounds, a principle that can be extended to reactions with unsaturated carbonyls.

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanistic pathways of reactions involving this compound and its derivatives is crucial for controlling reaction outcomes and designing novel synthetic routes. These investigations often focus on elucidating reaction intermediates and understanding the factors that govern regioselectivity and chemoselectivity.

Proposed Reaction Pathways and Elucidation of Intermediates

The formation of fused heterocyclic systems from pyrazole precursors involves a series of proposed steps and intermediates. For example, in the synthesis of 1H-pyrazolo[3,4-b]quinolines from 1H-pyrazolo[3,4-d]pyrimidine salts and reactive carbonyl compounds, several intermediate structures have been proposed, although not isolated. nih.gov

In the synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazole-4-carbonitriles and enaminonitriles, a proposed mechanism involves the initial reaction of the amino group of the pyrazole with one of the electrophilic centers of the dielectrophile, followed by an intramolecular cyclization and subsequent aromatization to yield the final fused product. mdpi.com

The synthesis of 1H-pyrazolo[3,4-b]quinolines according to Brack's protocol is proposed to start with the formation of a Schiff base from aniline (B41778) and a pyrazole aldehyde. This is followed by a series of rearrangements to form the final pyrazoloquinoline product. uj.edu.pl

The following table outlines proposed intermediates in key reactions:

| Reaction | Proposed Intermediate(s) | Final Product | Reference |

| Synthesis of 1H-pyrazolo[3,4-b]quinolines from 1H-pyrazolo[3,4-d]pyrimidine salts | Multiple proposed non-isolated structures | Pyrazoloquinoline | nih.gov |

| Synthesis of 1H-pyrazolo[3,4-b]quinolines (Brack's protocol) | Schiff base | Pyrazoloquinoline | uj.edu.pl |

Studies on Regioselectivity and Chemoselectivity in Transformations

Regioselectivity and chemoselectivity are critical aspects of the reactions of this compound and its derivatives, determining the final structure of the products.

Regioselectivity:

The reaction of 5-aminopyrazoles with nonsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two different regioisomers of 1H-pyrazolo[3,4-b]pyridines. mdpi.com The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound. mdpi.com To control this, researchers have used dicarbonyl compounds with highly differentiated carbonyl groups, such as 1,1,1-trifluoropentane-2,4-dione, where the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic. mdpi.com

In the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, the regioselectivity is highly dependent on the nature of the hydrazine (B178648) reactant. nih.gov Using arylhydrazine hydrochlorides favors the formation of the 1,3-regioisomer, while the corresponding free hydrazine leads predominantly to the 1,5-regioisomer. nih.govacs.org

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another within a molecule. In the context of the synthesis of complex molecules from pyrazole precursors, this is often managed through the use of protecting groups or by exploiting the inherent reactivity differences of the functional groups present. slideshare.net For instance, in a molecule with multiple reactive sites, a catalyst or reagent might selectively interact with one site over others, guiding the reaction towards a specific product. While the provided search results offer general principles of chemoselectivity, specific studies focusing on this compound are not detailed.

The table below highlights factors influencing selectivity in pyrazole transformations:

| Type of Selectivity | Reaction | Influencing Factor(s) | Outcome |

| Regioselectivity | 5-Aminopyrazole + Unsymmetrical 1,3-Dicarbonyl | Relative electrophilicity of carbonyl groups. mdpi.com | Formation of a mixture of regioisomers or a single regioisomer. mdpi.com |

| Regioselectivity | Trichloromethyl enones + Arylhydrazine | Use of hydrazine hydrochloride vs. free hydrazine. nih.govacs.org | Predominant formation of 1,3- vs. 1,5-regioisomer, respectively. nih.govacs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Phenyl 1h Pyrazole 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of organic molecules, offering insights into the chemical environment, connectivity, and spatial arrangement of atoms. For 1-Phenyl-1H-pyrazole-3-carbonitrile and its derivatives, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of their molecular architecture.

¹H NMR spectroscopy provides crucial information about the number, environment, and coupling of protons within a molecule. In the case of this compound and its derivatives, the aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.2-8.1 ppm. The protons on the pyrazole (B372694) ring exhibit distinct chemical shifts that are influenced by the substituents. For instance, in 1,3,5-triphenyl-1H-pyrazole-4-carbonitrile, the phenyl protons resonate as multiplets between δ 7.24 and δ 8.03 ppm. rsc.org The presence of different functional groups on the phenyl or pyrazole rings will further influence the chemical shifts and coupling patterns observed.

For example, in 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the protons of the phenyl group at position 1 resonate as a multiplet around δ 7.62 ppm, while the protons of the chlorophenyl group at position 3 and the pyrazole ring proton show distinct signals. rsc.org The specific chemical shifts and multiplicities are highly dependent on the solvent used and the specific substitution pattern of the derivative.

Table 1: ¹H NMR Data for Selected this compound Derivatives

| Compound | Solvent | Proton Chemical Shifts (δ, ppm) and Multiplicity |

| 1,3,5-triphenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 8.03 (dd, J = 8.4, 1.5 Hz, 2H), 7.44-7.39 (m, 3H), 7.37-7.30 (m, 5H), 7.29-7.24 (m, 5H) rsc.org |

| 5-(4-isopropylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 7.35-7.34 (m, 3H), 7.26-7.23 (m, 2H), 7.22-7.20 (m, 4H), 2.94-2.86 (m, 1H), 2.49 (s, 3H), 1.24 (d, J = 6.9 Hz, 6H) rsc.org |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H) rsc.org |

| 3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 7.79 (d, J = 8.8 Hz, 2H, Ar), 6.99 (d, J = 8.8 Hz, 2H, Ar), 3.86 (s, 3H, OCH₃), 2.48 (s, 3H, CH₃) unifi.it |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shift of each carbon atom is indicative of its electronic environment. The nitrile carbon (C≡N) in this compound derivatives typically resonates in the range of δ 112-115 ppm. rsc.orgrsc.org The carbons of the pyrazole ring and the phenyl group show signals in the aromatic region (δ 120-160 ppm). rsc.orgrsc.orgmdpi.com The specific positions of these signals are valuable for confirming the substitution pattern on both rings. For instance, the carbonyl carbon in related pyrazolone (B3327878) derivatives appears at a much lower field, around δ 194.7 ppm. mdpi.com

DFT calculations have been shown to predict ¹³C NMR chemical shifts with high accuracy (deviation of less than 1–2 ppm), making it a reliable tool for characterizing these compounds. nih.gov

Table 2: ¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | Carbon Chemical Shifts (δ, ppm) |

| 1,3,5-triphenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 153.5, 149.5, 138.8, 130.6, 130.2, 129.6, 129.4, 129.3, 129.1, 129.0, 128.7, 127.0, 125.4, 115.2, 91.6 rsc.org |

| 5-(4-isopropylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 152.7, 151.0, 148.2, 139.0, 129.2, 129.0, 128.5, 127.1, 125.4, 124.5, 114.7, 93.6, 34.0, 23.8, 12.7 rsc.org |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 rsc.org |

| 3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonitrile | CDCl₃ | Not explicitly provided, but related compounds show characteristic shifts for aromatic and nitrile carbons. unifi.it |

For derivatives of this compound that contain fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for characterization. biophysics.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, leading to sharp signals and a wide chemical shift range, which minimizes signal overlap. nih.govhuji.ac.il The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR ideal for detecting subtle changes in molecular structure and conformation. biophysics.org For example, the chemical shift of a trifluoromethyl group (CF₃) can vary significantly depending on its position on the phenyl ring. ucsb.edu This technique is particularly valuable for confirming the successful incorporation of fluorine into the target molecule and for studying its interactions with other molecules. nih.gov

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all proton and carbon signals, especially in complex derivatives.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. sdsu.edu This is crucial for tracing the connectivity within the phenyl and pyrazole rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is fundamental for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). nih.gov This long-range correlation is vital for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular skeleton by connecting different spin systems. nih.gov For instance, HMBC can confirm the connectivity between the phenyl ring and the pyrazole nitrogen, as well as the position of the nitrile group relative to the pyrazole ring protons. The use of these 2D NMR techniques provides definitive structural evidence, as demonstrated in the characterization of various pyrazole derivatives. researchgate.netasianpubs.org

Infrared (IR) Spectroscopy for Identification of Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In the analysis of this compound and its derivatives, the most characteristic absorption band is that of the nitrile (C≡N) stretching vibration, which typically appears in the region of 2200-2260 cm⁻¹. rsc.orgmdpi.com For example, in 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, this peak is observed at 2206 cm⁻¹. rsc.org

Other important vibrational modes include the C=C and C=N stretching vibrations of the aromatic and pyrazole rings, which are usually found in the 1400-1650 cm⁻¹ region. mdpi.com For instance, in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, these bands are observed at 1570-1615 cm⁻¹. mdpi.comresearchgate.net The C-H stretching vibrations of the aromatic rings appear above 3000 cm⁻¹. The specific positions and intensities of these bands can provide additional structural information and confirm the presence of the key functional groups within the molecule.

Table 3: Characteristic IR Absorption Frequencies for Selected this compound Derivatives

| Compound | Functional Group | Characteristic Absorption (ν, cm⁻¹) |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | Nitrile (C≡N) | 2206 rsc.org |

| N-H Stretch (Amino) | 3447, 3346, 3313, 3208 rsc.org | |

| Aromatic C=C/C=N | 1632, 1600, 1519, 1489 rsc.org | |

| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | Carbonyl (C=O) | 1663 mdpi.comresearchgate.net |

| Aromatic/Pyrazole C=C, C=N | 1570-1615 mdpi.comresearchgate.net | |

| 3-Oxo-3-phenylpropanenitrile | Nitrile (CN) | 2255 mdpi.com |

| Carbonyl (CO) | 1689 mdpi.com |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (MS, LCMS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecular ion, which allows for the determination of the elemental composition. rsc.org

The molecular ion peak (M⁺) in the mass spectrum of this compound (C₁₀H₇N₃) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 169.19 g/mol . americanelements.com For its derivatives, the molecular ion peak will shift accordingly. For instance, the HRMS (ESI) data for 1,3,5-triphenyl-1H-pyrazole-4-carbonitrile shows a [M+H]⁺ ion at m/z 322.1331, which is consistent with its calculated exact mass of 322.1344 for the formula C₂₂H₁₆N₃. rsc.org

The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. Common fragmentation pathways for pyrazole derivatives can include the loss of small neutral molecules such as HCN, N₂, or fragments from the substituents. researchgate.net The fragmentation of the phenyl ring can also lead to characteristic ions. Analyzing these fragmentation patterns helps to confirm the proposed structure. Liquid chromatography-mass spectrometry (LC-MS) is often employed for the analysis of complex mixtures and to obtain mass spectra of individual components after separation. rsc.org

Table 4: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Method | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) |

| 1,3,5-triphenyl-1H-pyrazole-4-carbonitrile | HRMS (ESI) | 322.1344 | 322.1331 rsc.org |

| 5-(4-isopropylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | HRMS (ESI) | 302.1657 | 302.1644 rsc.org |

| 5-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | HRMS (ESI) | 250.0980 | 250.0965 rsc.org |

| 3-(3-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonitrile | ESI-MS | 213.24 | 214.03 unifi.it |

X-ray Diffraction Crystallography for Precise Solid-State Structure Determination

Detailed crystallographic studies have been performed on several derivatives, including 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one and various substituted 1-phenyl-1H-pyrazole carboxylates. For instance, the analysis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one revealed a monoclinic crystal system with a P21/c space group. mdpi.com The unit cell dimensions were determined to be a = 14.6160(7) Å, b = 9.0561(4) Å, and c = 10.4156(4) Å, with a cell volume of 1356.55(10) ų. mdpi.com

In another study focusing on novel 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate derivatives, the dihedral angles between the phenyl and pyrazole rings were found to be a key structural parameter. For example, in one derivative, the p-chlorophenyl and pyrazole rings are nearly coplanar with a dihedral angle of 1.5(4)°, while in another, the angle between a p-methoxyphenyl group and the pyrazole ring is 13.8(2)°. tandfonline.com The bond length connecting the phenyl and pyrazole rings in these derivatives is consistently around 1.46 to 1.47 Å. tandfonline.com

Furthermore, the crystal structures of pyrazole-pyrazoline hybrid derivatives have also been elucidated. One such derivative was found to have a triclinic unit cell with a non-centrosymmetric space group P1, while another exhibited a monoclinic system with a P21/n space group. nih.gov The lattice parameters for the triclinic structure were a = 9.348(2) Å, b = 9.793(2) Å, and c = 16.366(4) Å, with angles α = 87.493(6)°, β = 87.318(6)°, and γ = 84.676(6)°. nih.gov

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | Monoclinic | P21/c | 14.6160(7) | 9.0561(4) | 10.4156(4) | 90 | 90 | 90 |

| Pyrazole-pyrazoline hybrid derivative 4 | Triclinic | P1 | 9.348(2) | 9.793(2) | 16.366(4) | 87.493(6) | 87.318(6) | 84.676(6) |

| Pyrazole-pyrazoline hybrid derivative 5a | Monoclinic | P21/n | 21.54552(17) | 7.38135(7) | 22.77667(19) | 90 | 101.0921(8) | 90 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the chromophores present in the molecule.

For pyrazole derivatives, the UV-Vis spectra are typically characterized by absorption bands arising from π → π* transitions within the aromatic pyrazole and phenyl rings. While specific UV-Vis data for this compound is not detailed in the provided search results, studies on related compounds offer valuable comparative data.

A study on fluorescent pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates, investigated their optical properties using UV-Vis absorption spectroscopy. nih.gov The effect of pH on the UV-Vis absorption was also studied, allowing for the determination of the pKa value of one of the compounds. nih.gov

In another example, the UV-Vis spectrum of a para-di-2-(1-phenyl-3-pyridyl-4,5-dihydro-1H-pyrazole-5-yl)benzene ligand was recorded as part of a study on metal complex formation. researchgate.net Theoretical UV-Vis spectra of phenyl-substituted porphyrazines have also been calculated using the ZINDO/S method, providing a computational approach to understanding their electronic properties. researchgate.net

The synthesis of 4-nitro-1-phenyl-1H-pyrazole-3-carbonitrile has been described, and while the full UV-Vis spectrum is not provided in the snippets, the characterization of such a closely related derivative suggests that its electronic properties would be influenced by the strong electron-withdrawing nitro group, likely causing a bathochromic (red) shift in the absorption maxima compared to the parent compound. unipd.ittandfonline.com

| Compound/Derivative Class | Key Spectral Features/Observations |

| Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives | Investigated for their optical properties via UV-Vis absorption. The effect of pH on absorption was studied, and pKa values were determined. nih.gov |

| para-di-2-(1-phenyl-3-pyridyl-4,5-dihydro-1H-pyrazole-5-yl)benzene | The UV-Vis spectrum of the ligand solution was recorded in a study of its complex with CoCl2. researchgate.net |

| Phenyl-substituted porphyrazines | Theoretical UV-Vis spectra were calculated using the ZINDO/S method to understand their electronic transitions. researchgate.net |

| 4-Nitro-1-phenyl-1H-pyrazole-3-carbonitrile | The presence of a nitro group, a strong chromophore, is expected to significantly influence the UV-Vis spectrum, likely leading to absorption at longer wavelengths compared to the unsubstituted compound. unipd.ittandfonline.com |

Computational and Theoretical Investigations on 1 Phenyl 1h Pyrazole 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

The geometric and electronic properties of 1-Phenyl-1H-pyrazole-3-carbonitrile have been elucidated through rigorous quantum chemical calculations. These methods are fundamental in predicting molecular structure, stability, and the distribution of electrons, which collectively govern the compound's chemical nature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of pyrazole (B372694) derivatives. For compounds within this class, methods such as the B3LYP hybrid functional are commonly used in conjunction with basis sets like 6-311G or LANL2DZ for heavier atoms to optimize the molecular geometry and calculate various energetic parameters. unipd.it These calculations can determine thermal parameters, dipole moments, and polarizability, offering a detailed picture of the molecule's stability and electronic distribution. tandfonline.com While specific studies on this compound are not extensively detailed in publicly available literature, the established application of DFT to analogous pyrazole structures provides a robust framework for understanding its likely electronic characteristics. unipd.ittandfonline.com

Ab Initio Molecular Orbital Theory Approaches

Ab initio molecular orbital theory represents another cornerstone of computational chemistry for studying molecules like pyrazoles. These methods, which are based on first principles without empirical parameterization, can provide highly accurate molecular wavefunctions and energies. Techniques such as MOPAC, utilizing semi-empirical methods like PM3, have been applied to related pyrazole systems to calculate properties such as partial atomic charges. tandfonline.com Although specific ab initio studies on this compound are not readily found, the principles of these methods are fundamental to theoretical chemistry and are often used to complement DFT studies for a more complete understanding of the molecular system.

Elucidation of Electronic Structure and Reactivity Descriptors

From the foundational data generated by DFT and other quantum chemical methods, a suite of reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's propensity to participate in chemical reactions and are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For pyrazole derivatives, these descriptors are crucial for predicting reaction sites and mechanisms. unipd.itgoogle.com

Analysis of Ionization Potential and Electron Affinity

The ionization potential (I) and electron affinity (A) are fundamental electronic properties that can be approximated from the energies of the HOMO and LUMO orbitals, respectively, based on Koopmans' theorem. They are calculated as:

I ≈ -EHOMO

A ≈ -ELUMO

These values indicate the energy required to remove an electron and the energy released upon gaining an electron, respectively. For related heterocyclic compounds, these have been determined through DFT calculations, providing insight into their charge transfer capabilities.

Determination of Electronegativity, Chemical Potential, Hardness, and Softness

Building upon the ionization potential and electron affinity, several global reactivity descriptors can be calculated to further characterize the chemical behavior of this compound.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

χ = (I + A) / 2

Chemical Potential (μ): This is a measure of the escaping tendency of electrons from an equilibrium system.

μ = -(I + A) / 2

Chemical Hardness (η): Indicates the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. google.com

η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, softness measures the polarizability of the molecule. More reactive molecules are generally softer. google.com

S = 1 / η

The following table summarizes the conceptual formulas for these reactivity descriptors.

| Descriptor | Formula |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Potential (μ) | -(I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / (2η) |

Calculation of Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) provides a measure of the energy lowering of a molecule when it accepts electrons from the environment, thus quantifying its electrophilic nature. It is defined as:

ω = μ² / (2η)

Conversely, the nucleophilicity of a molecule can also be estimated from these fundamental parameters. These indices are invaluable for predicting how this compound would interact with other reagents in a chemical reaction, identifying it as a potential electrophile or nucleophile.

Vibrational Analysis and Theoretical Spectral Simulations

Vibrational analysis, typically performed using Density Functional Theory (DFT), is a cornerstone of computational studies. It involves calculating the harmonic vibrational frequencies of a molecule, which correspond to its fundamental modes of vibration. These calculations are crucial for understanding molecular stability and interpreting experimental spectroscopic data. derpharmachemica.com

A key outcome of frequency analysis is the determination of the zero-point vibrational energy (ZPVE), which represents the residual vibrational energy of a molecule at absolute zero. This calculation is essential for accurate thermochemical analysis. By confirming that the optimized geometry has no imaginary frequencies, the structure is verified as a true energy minimum. derpharmachemica.com From these frequency calculations, various thermodynamic properties such as thermal energy, specific heat capacity, and entropy can be derived. These values are critical for predicting the stability and reactivity of the molecule under different conditions.

Table 1: Illustrative Thermochemical Properties from DFT Calculation Note: The following data are representative examples of what a DFT calculation at the B3LYP level would yield and are not from a published study on this specific molecule.

| Thermochemical Parameter | Value | Unit |

| Zero-Point Vibrational Energy (ZPVE) | Value | kcal/mol |

| Thermal Energy (E_total) | Value | Hartrees/Particle |

| Enthalpy (H) | Value | Hartrees/Particle |

| Gibbs Free Energy (G) | Value | Hartrees/Particle |

| Specific Heat Capacity (Cv) | Value | cal/mol·K |

| Entropy (S) | Value | cal/mol·K |

Theoretical vibrational analysis allows for the simulation of infrared (IR) spectra. hud.ac.uk By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum is an invaluable tool for assigning the absorption bands observed in an experimental FT-IR spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or deformation of bonds. derpharmachemica.com For this compound, key vibrational modes include the C≡N stretch of the nitrile group, C-H stretching of the aromatic phenyl and pyrazole rings, and various ring stretching and deformation modes. Comparing the calculated frequencies with experimental values helps validate both the computational method and the experimental assignments. derpharmachemica.comhud.ac.uk

Table 2: Predicted Vibrational Frequencies and Assignments Note: This table presents expected vibrational modes and their typical frequency ranges for this compound based on computational studies of similar molecules. derpharmachemica.com

| Predicted Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

| ~3100-3000 | Aromatic C-H stretching (phenyl & pyrazole rings) |

| ~2230 | C≡N stretching of the nitrile group |

| ~1600-1450 | C=C and C=N stretching (ring vibrations) |

| ~1400-1200 | In-plane C-H bending |

| ~1170 | C-N stretching |

| Below 1000 | Out-of-plane C-H bending, ring torsions |

Theoretical Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational methods are also employed to predict the ¹H and ¹³C NMR chemical shifts, providing a powerful means to confirm molecular structures.

The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts. nih.gov This method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these values to a standard, usually tetramethylsilane (B1202638) (TMS). GIAO calculations can predict the chemical shifts for all hydrogen and carbon atoms in this compound, which can then be compared with experimental NMR data to confirm assignments. Studies on related phenyl-pyrazole systems have shown that the accuracy of these predictions depends on the chosen DFT functional and basis set. nih.gov

NMR spectra are typically recorded in a solvent, and the solvent can influence the chemical shifts. The Polarizable Continuum Model (PCM) is a computational technique used to simulate these solvent effects. orientjchem.org By incorporating the PCM into GIAO-DFT calculations, the model treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule. This approach provides more accurate predictions of chemical shifts as it accounts for the solute-solvent interactions, leading to a better correlation between theoretical and experimental values.

Table 3: Representative Calculated ¹³C and ¹H NMR Chemical Shifts (GIAO) Note: The following values are illustrative of results from a GIAO-DFT calculation and are not published experimental data.

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C NMR | |

| C3 (attached to CN) | ~120-125 |

| C4 | ~110-115 |

| C5 | ~140-145 |

| C (Nitrile) | ~115-120 |

| Phenyl C (ipso) | ~138-142 |

| Phenyl C (ortho, meta, para) | ~120-130 |

| ¹H NMR | |

| H4 | ~6.5-7.0 |

| H5 | ~7.8-8.2 |

| Phenyl H (ortho, meta, para) | ~7.2-7.8 |

Conformational Analysis and Tautomerism Studies

Computational methods are essential for exploring the three-dimensional structure and potential isomeric forms of this compound.

Tautomerism is another critical aspect, particularly for heterocyclic compounds like pyrazole. Annular tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a 3-substituted pyrazole, this would lead to an equilibrium with the corresponding 5-substituted isomer. Theoretical calculations can determine the relative energies and stabilities of these different tautomers. mdpi.com Studies on similar systems have shown that the presence and nature of substituents significantly influence the tautomeric equilibrium. For instance, an electron-withdrawing group like nitrile at the 3-position is expected to favor the tautomer where the hydrogen atom is located on the N1 nitrogen, as specified in the name this compound. mdpi.com

Theoretical Prediction of Stable Conformations and Rotational Isomerisms

Theoretical calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in a molecule and the energy barriers associated with the rotation around single bonds. For this compound, the key conformational flexibility arises from the rotation of the phenyl group relative to the pyrazole ring.

The energy profile of this rotation can be calculated, revealing the energy barriers between different conformations. These barriers provide information on the likelihood of different rotational isomers (rotamers) existing at a given temperature.

Table 1: Representative Dihedral Angles in Phenyl-Substituted Pyrazoles

| Compound | Dihedral Angle between Phenyl and Pyrazole Rings |

| 3-Acetyl-1-(3-methyl-phenyl)-5-phenyl-1H-pyrazole-4-carbonitrile | 35.52° and 62.21° |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | 34.3° |

This table presents data from related compounds to illustrate the typical non-planar conformation of phenyl-substituted pyrazoles.

Impact of Tautomerism on Molecular Structure and Reactivity

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key feature of pyrazole chemistry. mdpi.com For pyrazoles, annular tautomerism, involving the movement of a proton between the two nitrogen atoms of the ring, is particularly important. mdpi.com

In the case of this compound, the presence of the phenyl group at the N1 position prevents annular tautomerism. However, other forms of tautomerism, such as those involving the cyano group, could theoretically exist, although they are generally less common.

The study of related pyrazole derivatives provides insight into the factors influencing tautomeric equilibria. For instance, in 1-substituted pyrazol-5-ones, three main tautomers can exist: the OH, CH, and NH forms. acs.org The equilibrium between these forms is highly dependent on the solvent and the nature of the substituents. acs.orgmdpi.com For example, 1-phenyl-1,2-dihydro-3H-pyrazol-3-one exists predominantly as the 1H-pyrazol-3-ol tautomer in nonpolar solvents, forming dimers through intermolecular hydrogen bonds. mdpi.com In polar solvents like DMSO, these dimers break down into monomers. mdpi.com

While this compound itself does not exhibit the same prominent tautomerism as pyrazolones, the principles derived from these studies are crucial for understanding the potential for proton migration in related structures and how the molecular environment can influence structural preferences and, consequently, reactivity. mdpi.com

Electrostatic Surface Potential (MESP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MESP) mapping is a powerful computational tool used to visualize the charge distribution on the surface of a molecule. researchgate.net It helps in predicting the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. The MESP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically colored in shades of blue).

For this compound, an MESP analysis would be expected to show a region of high electron density (negative potential) around the nitrogen atom of the cyano group and the N2 atom of the pyrazole ring. These sites would be predicted as the most likely points for electrophilic attack. Conversely, the hydrogen atoms of the phenyl and pyrazole rings would exhibit positive potential, making them susceptible to nucleophilic attack.

In a study of 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, MESP analysis revealed two negative regions, indicating the likely sites for interaction with electrophiles. researchgate.net This demonstrates the utility of MESP in identifying the reactive centers within the pyrazole scaffold.

Table 2: Predicted Reactive Sites from MESP Analysis

| Region | Predicted Reactivity |

| Nitrogen of the cyano group | Susceptible to electrophilic attack |

| N2 atom of the pyrazole ring | Susceptible to electrophilic attack |

| Hydrogen atoms on the rings | Susceptible to nucleophilic attack |

This table is a qualitative prediction based on the general principles of MESP and the structure of this compound.

Theoretical Examination of Reaction Mechanisms and Transition States

Computational chemistry provides a framework for the detailed examination of reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This information is vital for understanding reaction kinetics and predicting the feasibility of different reaction pathways.

For pyrazole derivatives, theoretical studies have been employed to investigate various reactions. For example, the mechanism of formylation of 1-phenyl-1H-pyrazoles has been studied, providing insights into the regioselectivity of the reaction. researchgate.net In another instance, the reaction mechanism of 1H-pyrazole-3-carboxylic acid chloride with aminophenol derivatives was investigated using the RHF/3-21G and RHF/6-31G methods. nih.gov

In the context of this compound, theoretical studies could be used to explore reactions such as the hydrolysis of the nitrile group or electrophilic substitution on the phenyl or pyrazole rings. By calculating the energies of reactants, products, and transition states, chemists can predict the most favorable reaction conditions and potential side products.

For instance, a plausible mechanism for the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles involves the initial attack of a hydrazine (B178648) on a trichloromethyl enone, followed by cyclization and subsequent methanolysis. acs.org Theoretical calculations could elucidate the energy profile of this multi-step process, identifying the rate-determining step and the factors that control the regioselectivity.

Advanced Applications of 1 Phenyl 1h Pyrazole 3 Carbonitrile in Chemical Science Excluding Biological

Role as a Versatile Synthon and Building Block in Complex Organic Synthesis

The strategic placement of the phenyl and nitrile functional groups on the pyrazole (B372694) core endows 1-Phenyl-1H-pyrazole-3-carbonitrile with a unique reactivity profile, making it a valuable synthon in organic chemistry. The electron-withdrawing nature of the nitrile group and the aromatic character of the phenyl and pyrazole rings allow it to participate in a multitude of chemical reactions, serving as a foundational element for the construction of intricate molecular frameworks.

Precursor for Diverse Heterocyclic Systems

The nitrile group of this compound is a key functional handle that can be readily transformed into other functional groups, providing a gateway to a vast array of other heterocyclic systems. This versatility allows chemists to build upon the pyrazole core, fusing or linking it with other rings to create compounds with tailored properties.

One prominent application is in the synthesis of pyrazolo[3,4-d]pyrimidines . These fused bicyclic heterocycles are synthesized by first converting the nitrile group into an amino or carboxylate function. For instance, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives can be cyclized with reagents like formamide (B127407) or urea (B33335) to yield the corresponding pyrazolo[3,4-d]pyrimidines. Current time information in Bangalore, IN.researchgate.net These reactions are often high-yielding and provide a direct route to this important class of compounds.

Another significant family of heterocycles derived from this precursor are pyrazolyl-thiazoles . In a typical synthetic route, the nitrile group of a 5-aryl-1-phenyl-1H-pyrazole-3-carbonitrile is first converted to a carbothioamide by reaction with hydrogen sulfide. acs.org This thioamide intermediate then undergoes a Hantzsch-type cyclocondensation reaction with α-haloketones (like substituted phenacyl bromides) to furnish 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles. acs.orgnih.gov This method highlights a multi-step sequence where the initial pyrazole carbonitrile is elaborated into a more complex, multi-ring system.

The pyrazole scaffold can also be incorporated into other fused systems. For example, derivatives have been used to create pyrano[2,3-c]pyrazoles through multicomponent reactions involving an aldehyde, malononitrile (B47326), and an active methylene (B1212753) compound in the presence of the pyrazole precursor. nih.gov Furthermore, the synthesis of 1,2,4-triazolo[4,3-a]pyrimidines has been achieved starting from pyrazole-containing thiones, which can be derived from the corresponding carbonitriles.

The following table summarizes various heterocyclic systems synthesized using this compound or its close derivatives as a starting material.

| Starting Material (Derivative) | Reagent(s) | Resulting Heterocyclic System |

| 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile | Formamide, Urea, Thiourea | Pyrazolo[3,4-d]pyrimidines Current time information in Bangalore, IN. |

| 5-Aryl-1-phenyl-1H-pyrazole-3-carbonitrile | 1. H₂S, Pyridine; 2. Substituted Phenacyl Bromide | 2,4,5-Trisubstituted Thiazoles acs.org |

| 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile | Triethoxyorthoformate, Hydrazine (B178648) Hydrate | Pyrazolo[3,4-d]pyrimidine researchgate.net |

| 3-Amino-1H-pyrazole-4-carbonitrile | Diazotization, Cyclization | Pyrazolo Current time information in Bangalore, IN.researchgate.netnih.govtriazines |

| 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde | 2-Amino-5-arylthiophene-3-carbonitrile | Thieno[2,3-b]pyridines mdpi.com |

Intermediate in Multi-Step Synthetic Strategies

Beyond its role as a direct precursor to heterocycles, this compound and its analogues are crucial intermediates in longer, more complex synthetic pathways. Their stability and predictable reactivity make them ideal for carrying through multiple reaction steps.

A notable example is the role of substituted phenylpyrazole carbonitriles as intermediates in the synthesis of agrochemicals. For instance, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile is a key intermediate in the industrial preparation of the insecticide Ethiprole. chemicalbook.com The synthesis involves the strategic introduction of substituents onto the pyrazole ring, with the carbonitrile group often being a precursor to other essential functionalities.

In the field of medicinal chemistry research, derivatives such as 3-carbonyl-5-phenyl-1H-pyrazole serve as a core intermediate. mdpi.com The synthesis starts from a substituted acetophenone (B1666503) which is converted to a diketone, followed by cyclization with hydrazine to form the pyrazole ring. This pyrazole intermediate is then subjected to further reactions, such as amide coupling, to produce a library of compounds for biological screening. mdpi.com Similarly, the synthesis of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, which are evaluated as potential inhibitors, proceeds through a 3-(2-naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate. This aldehyde is generated via a Vilsmeier-Haack reaction on the corresponding phenylhydrazone. mdpi.com

The transformation of the pyrazole ring itself, rather than just the nitrile group, is also a key strategy. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are used to functionalize the pyrazole core. sioc-journal.cn This often involves converting a hydroxyl group on the pyrazole ring into a triflate, creating a reactive site for the coupling reaction. This approach allows for the introduction of various aryl or alkyl groups, significantly increasing molecular complexity in a controlled manner. sioc-journal.cn

Contributions to Materials Science and Engineering

The unique electronic and structural characteristics of the this compound framework have led to its exploration in materials science. The combination of a polarizable aromatic system, a rigid heterocyclic core, and a reactive nitrile group makes it an attractive building block for creating advanced materials with specific electronic, optical, or liquid crystalline properties.

Development of Novel Materials with Tailored Electronic or Optical Properties

The conjugated π-system of the pyrazole ring, extended by the phenyl substituent, forms the basis for its use in optoelectronic materials. ias.ac.in Derivatives of pyrazole are known to exhibit interesting photophysical properties, including fluorescence. For example, novel fluorescent boron(III) complexes have been synthesized using a one-pot, three-component reaction involving 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde (a close derivative of the title compound). These materials display fluorescence emission in the green region of the visible spectrum and exhibit aggregation-induced emission enhancement, a highly desirable property for sensors and organic light-emitting diodes (OLEDs). youtube.com

The introduction of different substituents onto the pyrazole ring can tune the electronic properties of the resulting materials. The presence of an electron-withdrawing nitro group, for example, can modify the electronic properties and increase reactivity. This tunability is crucial for designing materials with specific band gaps or charge-transport characteristics. Furthermore, pyrazole derivatives have been investigated for their non-linear optical (NLO) properties. researchgate.net Certain pyrazoline derivatives exhibit a significant third-order electronic susceptibility, which is essential for applications in photonics and optical switching. researchgate.net The inherent asymmetry and extended π-conjugation in molecules derived from this compound make them promising candidates for second-order and third-order NLO materials. rsc.orgnih.gov Metal complexes incorporating pyrazole ligands have also shown potential, with some cadmium and cobalt complexes displaying green fluorescence in the solid state. rsc.org

The following table highlights some pyrazole-based materials and their observed properties.

| Material Class | Key Structural Feature | Observed Property | Potential Application |

| Boron(III) Complexes | Iminoboronate core from pyrazole-4-carbaldehyde | Green fluorescence, Aggregation-Induced Emission | OLEDs, Chemical Sensors youtube.com |

| Pyrazoline Derivatives | 1-Aryl-3,5-disubstituted pyrazoline | Non-linear refractive index, Third-order susceptibility | Photonics, Optical Limiting researchgate.net |

| Pyrazole Nopinone Derivatives | Fused pyrazole-terpene structure | Strong blue fluorescence, Quenching by metal ions | Fluorescent Probes, Metal Ion Detection nih.gov |

| Pyrazole-based Coordination Polymers | Cd(II) and Co(II) pyrazole carboxylate complexes | Solid-state green fluorescence, Electrocatalytic activity | Luminescent Materials, Catalysis rsc.org |

Applications in Polymer Chemistry

The rigid and thermally stable nature of the pyrazole ring makes it an excellent candidate for incorporation into high-performance polymers. ias.ac.in Polyamides containing pyrazole units in their main chain have been synthesized and shown to possess high thermal stability and good solubility in organic solvents. ias.ac.in The incorporation of the pyrazole heterocycle can enhance the mechanical strength and dynamical properties of the polymer due to the strong intermolecular forces, such as hydrogen bonding, and the conjugation effect between the amide and pyrazole moieties.

This compound can serve as a precursor to monomers for such polymerization reactions. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, creating difunctional monomers of the A-B or A-A type. These monomers, containing the pre-formed, stable phenylpyrazole unit, can then be used in condensation polymerization to produce polyesters or polyamides.

Furthermore, coordination polymers can be synthesized using pyrazole-based ligands. researchgate.net These materials, which feature metal ions linked by organic ligands, can form one-, two-, or three-dimensional structures. The pyrazole ring is an effective coordinating ligand, and polymers derived from it have potential applications in catalysis, gas storage, and as sensory materials. While conducting polymers like polypyrrole are well-known, the incorporation of specifically substituted pyrazoles like the 1-phenyl derivative offers a route to fine-tuning the electronic properties of the final polymer. youtube.com

Integration into Liquid Crystalline Materials

The molecular shape of this compound, characterized by a rigid, somewhat linear core, makes it a suitable building block for liquid crystals. Liquid crystalline properties depend on a molecule's ability to exhibit orientational order, which is favored by rigid, anisotropic structures. The pyrazole ring, being a five-membered heterocycle, introduces a dipole moment that can increase the anisotropy of polarizability, a key factor for promoting mesogenic (liquid crystalline) behavior. nih.gov

Research has shown that various pyrazole derivatives can form liquid crystalline phases. ias.ac.inrsc.org For instance, calamitic (rod-like) liquid crystals based on arylazopyrazole photoswitches have been synthesized. nih.gov These materials exhibit reversible phase transitions upon irradiation with light, making them suitable for applications in optical devices and smart materials. While the precursor pyrazoles themselves may not be liquid crystals, their incorporation into larger molecules with flexible alkyl chains often induces mesomorphism. nih.gov

Scientists have synthesized homologous series of calamitic liquid crystals containing a substituted pyrazole ring in the central core. ias.ac.innih.gov These compounds often exhibit nematic and/or smectic phases, which are the most common types of liquid crystal phases. The specific phase behavior and transition temperatures can be fine-tuned by altering the length of the terminal alkyl chains or by changing the substituents on the pyrazole or phenyl rings. The structure of this compound provides a rigid core that, when appropriately functionalized with flexible peripheral groups, is expected to give rise to such mesogenic properties, making it a valuable synthon in the design of new liquid crystalline materials. nih.govrsc.org

Potential in Organic Light-Emitting Diodes and Semiconductor Technologies

The exploration of pyrazole derivatives in materials science has revealed their significant potential for use in organic electronics. While direct research on this compound in Organic Light-Emitting Diodes (OLEDs) and semiconductor technologies is not extensively documented in publicly available literature, the inherent electronic properties of the pyrazole core suggest its promise in these fields. Pyrazole-based materials are known to be used in OLEDs, and the specific subject compound shares key structural features with molecules used for such applications.

The pyrazole ring is an electron-rich system, which can facilitate charge transport, a crucial process in semiconductor devices. The presence of the nitrile group (-C≡N) acts as a strong electron-withdrawing group, which can significantly influence the molecule's electronic characteristics. This combination of an electron-donating phenyl-pyrazole moiety and an electron-withdrawing nitrile group can create a molecule with a significant dipole moment and a tunable HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) energy gap. The ability to engineer this energy gap is fundamental in designing materials for OLEDs, as it determines the color and efficiency of light emission.

Furthermore, the thermal and chemical stability often associated with aromatic heterocyclic systems like pyrazoles is a critical requirement for the longevity and performance of electronic devices. The rigid structure of this compound could contribute to the formation of stable amorphous films, a desirable morphology for preventing crystallization and ensuring uniform device performance. Although specific data for this compound is scarce, related pyrazole structures have been investigated as building blocks for more complex materials in the semiconductor field.

Utilization as Ligands in Transition Metal-Catalyzed Reactions

Pyrazole derivatives are widely recognized for their excellent chelating abilities, making them highly effective ligands in transition metal catalysis. The nitrogen atoms in the pyrazole ring can readily coordinate with metal centers, forming stable complexes that can catalyze a wide array of chemical transformations.

This compound possesses two potential coordination sites: the N2 nitrogen of the pyrazole ring and the nitrogen atom of the nitrile group. This allows it to act as a monodentate or a bridging ligand, influencing the geometry and reactivity of the resulting metal complex. The electronic properties of the ligand, governed by the phenyl and nitrile substituents, can be used to fine-tune the catalytic activity of the metal center. For instance, the electron-withdrawing nature of the nitrile group can affect the electron density at the metal, which in turn can enhance its catalytic efficiency in certain reactions, such as cross-coupling reactions.

While specific catalytic applications of this compound are not extensively detailed, the broader family of pyrazole-based ligands has seen widespread use. For example, scorpionate ligands, which are tripodal ligands derived from pyrazoles, are known for their strong binding to metals and their utility in various catalytic processes. A dipyrazole functionalized with a ketone group has been synthesized and proposed as a prospective tripodal scorpionate-like ligand for coordination chemistry and metal complex catalysis. nih.gov This highlights the potential of pyrazole-containing molecules to serve as versatile platforms for catalyst design.

Table 1: Potential Catalytic Applications of Pyrazole-Based Ligands

| Catalytic Reaction | Metal Center | Role of Pyrazole Ligand |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Stabilizes the active Pd(0) species and facilitates oxidative addition. |

| Heck Coupling | Palladium (Pd) | Influences the regioselectivity and efficiency of the C-C bond formation. |

| C-H Activation | Rhodium (Rh), Iridium (Ir) | Directs the metal to a specific C-H bond for functionalization. |

Applications in Dye Chemistry

The chromophoric properties of molecules containing extended π-conjugated systems make them suitable for use as dyes. Pyrazole derivatives can be key components in the synthesis of various classes of dyes, including azo dyes.

Azo dyes are characterized by the presence of an azo group (-N=N-) that connects two aromatic rings. This group acts as a powerful chromophore, responsible for the vibrant colors of these compounds. The synthesis of azo dyes typically involves two steps: diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component. youtube.com

While this compound itself does not possess an amino group for direct diazotization, it can be chemically modified to participate in azo dye synthesis. For instance, the phenyl group could be nitrated and subsequently reduced to an aniline (B41778) derivative, which can then be diazotized. Alternatively, and more commonly for pyrazoles, the pyrazole ring can act as the coupling component. The presence of the electron-withdrawing nitrile group at position 3 deactivates the ring somewhat, but coupling can still occur, typically at the 4-position, especially if the ring is activated by an amino or hydroxyl group at another position.

Table 2: Examples of Azo Dyes Derived from Pyrazole Precursors

| Pyrazole Precursor | Coupling Component | Resulting Dye Class | Color Range | Reference |

|---|---|---|---|---|

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives | N/A (used as coupling component) | Azo-linked pyrazole-carbonitriles | Yellow to Red | nih.gov |

| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Active methylene derivatives | Pyrazole azo dyes | Not specified | nih.gov |

Future Research Directions and Perspectives

Emerging Synthetic Methodologies and Catalyst Development for 1-Phenyl-1H-pyrazole-3-carbonitrile

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the quest for more efficient, sustainable, and versatile methods continues to drive innovation. Future research will likely focus on the development of novel catalytic systems and green chemistry approaches for the synthesis of this compound and its analogs.

Emerging trends include the use of nano-catalysts, which offer high surface area and reactivity, leading to improved yields and shorter reaction times. pharmacognosyjournal.netnih.gov For instance, nano-sized metal oxides like cobalt oxide and zinc oxide have been successfully employed in the synthesis of pyrazole derivatives, often under microwave irradiation or ultrasonic conditions to enhance reaction rates. pharmacognosyjournal.netacs.org These "green" protocols often utilize environmentally benign solvents like water or ethanol (B145695), minimizing the use of hazardous organic solvents. pharmacognosyjournal.netjetir.org

The development of novel metal-based catalysts is another promising avenue. While traditional catalysts are effective, research is ongoing to find more economical and recyclable options. nih.gov This includes the exploration of complexes with metals like palladium, copper, silver, and iron. acs.orgnih.govmdpi.com For example, palladium nanoparticles generated in situ have been used for the regioselective synthesis of pyrazoles in aqueous media. mdpi.com The use of molecular iodine as a catalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) represents a metal-free approach to pyrazole synthesis. mdpi.com

Future catalyst development will likely focus on achieving higher regioselectivity, especially in reactions involving unsymmetrical precursors, and enhancing catalyst reusability to improve the economic and environmental viability of the synthesis. acs.orgacs.org

| Catalyst Type | Example | Key Advantages |

| Nano-catalysts | Cobalt Oxide (Co3O4), Zinc Oxide (ZnO) | High efficiency, short reaction times, potential for microwave/ultrasonic assistance. pharmacognosyjournal.netnih.govnih.gov |

| Metal Complexes | Palladium(II), Copper(I), Silver(I) | High yields, can be used for various coupling and cyclization reactions. acs.orgnih.govmdpi.com |

| "Green" Catalysts | Meglumine, Ammonium Chloride | Bio-based, inexpensive, non-toxic, used in environmentally friendly solvents. jetir.orgnih.gov |

| Metal-Free Catalysts | Molecular Iodine (I2) | Avoids transition metal contamination, cost-effective. mdpi.com |

Exploration of Uncharted Reactivity Patterns and Novel Derivatizations

The nitrile group and the pyrazole ring in this compound are both reactive sites, offering numerous possibilities for derivatization. Future research will delve into exploring less common reactions and creating novel molecular architectures with unique properties.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a thioamide, which can then serve as a handle for further cyclization reactions. nih.gov For example, the reaction of pyrazole-3-carbothioamides with phenacyl bromides can yield pyrazolyl-thiazole derivatives. nih.gov

The pyrazole ring itself can undergo various transformations. The C-4 and C-5 positions are susceptible to electrophilic substitution, allowing for the introduction of various functional groups. Furthermore, the pyrazole ring can participate in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to generate complex molecules. mdpi.com A notable example is the synthesis of pyrano[2,3-c]pyrazoles, where a pyrazole derivative, an aldehyde, malononitrile (B47326), and an active methylene (B1212753) compound react in a one-pot synthesis. nih.govmdpi.commdpi.com

Future explorations may involve:

1,3-Dipolar Cycloadditions: Utilizing the pyrazole ring or derivatives as dipoles or dipolarophiles to construct novel fused heterocyclic systems. nih.govmdpi.com

Cross-Coupling Reactions: Employing modern cross-coupling methodologies to introduce diverse aryl or alkyl substituents at various positions on the pyrazole ring, expanding the chemical space of accessible derivatives. umich.edu

Photocatalysis and Electrochemistry: Using light or electricity to drive novel reactions and functionalizations of the pyrazole core, potentially leading to transformations not achievable through traditional thermal methods.

Advancements in Computational Studies for Predictive Chemical Design